3,5-dimethyl-3-cyclohexenone
Overview
Description
“3,5-Dimethylcyclohex-3-en-1-one” is a chemical compound with the molecular formula C8H12O . It is also known by other names such as “3,5-Dimethyl-2-cyclohexen-1-one” and “3,5-Dimethylcyclohexen ”.
Molecular Structure Analysis
The molecular structure of “3,5-Dimethylcyclohex-3-en-1-one” is based on structures generated from information available in databases . The molecular weight of this compound is 124.1803 .
Mechanism of Action
Target of Action
Cyclohexenone derivatives, which include 3,5-dimethyl-3-cyclohexenone, are known to interact with various biological targets due to their versatile structure .
Mode of Action
This compound, being an enone, can undergo Michael addition with nucleophiles such as enolates or silyl enol ethers . It can also participate in Diels-Alder reactions with electron-rich dienes . These reactions can lead to changes in the molecular structure, which can influence its interaction with biological targets .
Biochemical Pathways
Cyclohexenone and its derivatives are known to be involved in various reactions, including the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways.
Pharmacokinetics
Its molecular weight of 12418 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Some cyclohexenone derivatives have been found to exhibit anticancer activity, suggesting that this compound might also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of cyclohexenone with different reagents can be influenced by factors such as temperature, pH, and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
It is known that cyclohexenone derivatives can inhibit the enzyme acetylcholinesterase . This suggests that 3,5-Dimethyl-3-cyclohexenone may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Some cyclohexenone derivatives have been found to exhibit anticancer activity, suggesting that this compound may influence cell function
Molecular Mechanism
It is known that the α,β-unsaturated carbonyl group in cyclohexenones can act as a Michael acceptor, forming a covalent bond with the thiol group in cysteine or glutathione . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
A study on a novel cyclohexenone derivative found that the median lethal dose of the tested compound was greater than 500 mg/kg
Metabolic Pathways
It is known that cyclohexenone can be obtained from cyclohexanone by α-bromination followed by treatment with base
Properties
IUPAC Name |
3,5-dimethylcyclohex-3-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h3,6H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYQHOMBQQSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603737 | |
Record name | 3,5-Dimethylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63507-69-7 | |
Record name | 3,5-Dimethylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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